Technical Documentation Center

5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine
  • CAS: 1190322-20-3

Core Science & Biosynthesis

Foundational

The 5-Methoxy-7-Azaindole Scaffold: A Cornerstone in Modern Kinase Inhibitor Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of selective and potent kinase inhibitors has cemented the status of protein kinases as a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors has cemented the status of protein kinases as a pivotal target class in drug discovery, particularly within oncology.[1] A key strategy in this endeavor is the utilization of "privileged scaffolds"—molecular frameworks that exhibit a high affinity for a specific biological target family. Among these, the 7-azaindole core has emerged as a uniquely versatile and effective scaffold for kinase inhibitors.[2][3][4] This technical guide provides an in-depth exploration of the 7-azaindole scaffold, with a specific focus on the critical role of the 5-methoxy substitution. We will dissect the scaffold's fundamental binding interactions, elucidate the influence of the 5-methoxy group on physicochemical properties and target selectivity, and present actionable experimental protocols for its application in drug development workflows.

The Kinase Hinge and the Rise of the 7-Azaindole Privileged Scaffold

Protein kinases, numbering over 500 in the human kinome, are central regulators of cellular signaling pathways.[2] Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets. The majority of kinase inhibitors developed are ATP-competitive, designed to occupy the ATP-binding site and prevent phosphorylation.[1][4]

A critical interaction zone within this site is the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. An effective inhibitor must form stable interactions, typically hydrogen bonds, with this region to anchor itself within the active site.

The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif.[2][3][4] Its defining feature is the strategic placement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom). This arrangement allows it to form two canonical hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine ring of ATP.[2][5][6] This bidentate interaction provides a strong thermodynamic anchor for the inhibitor, forming the foundation for high-potency compounds.

The success of this scaffold is exemplified by Vemurafenib (Zelboraf®), the first FDA-approved 7-azaindole-based kinase inhibitor, which targets BRAF kinase for the treatment of melanoma.[3][4][7] Its development validated the 7-azaindole core as a "kinase privileged fragment."[2][4]

Diagram: Fundamental Hinge Interaction

The following diagram illustrates the crucial bidentate hydrogen bonding between the 7-azaindole scaffold and the kinase hinge region.

G hinge_co Backbone C=O (e.g., GK+1) hinge_nh Backbone N-H (e.g., GK+3) azaindole N-H N azaindole:f0->hinge_co azaindole:f1->hinge_nh h_bond1 H-bond (Donor) h_bond2 H-bond (Acceptor)

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

The Strategic Impact of 5-Methoxy Substitution

While the core 7-azaindole scaffold provides the essential hinge-binding anchor, modifications at its five available positions are crucial for tuning potency, selectivity, and pharmacokinetic properties.[2] The introduction of a methoxy group at the C5 position is a particularly powerful and frequently employed strategy in medicinal chemistry. Its influence stems from a combination of electronic and steric effects that directly impact key drug-like properties.

Enhancing Aqueous Solubility and Permeability

A primary challenge in drug development is achieving a balance between a compound's solubility and its permeability across cell membranes. The 5-methoxy group significantly aids in this optimization.

  • Causality: The oxygen atom of the methoxy group is a hydrogen bond acceptor, capable of interacting with water molecules. This increases the polarity of the molecule, disrupting the crystal lattice energy and leading to a marked improvement in aqueous solubility. For example, in the development of CSF1R inhibitors, introducing a 5-methoxy group to a 7-azaindole lead compound (PLX647) increased aqueous solubility from 14 µM to 77 µM.[8] This enhancement is critical for achieving sufficient drug concentration in plasma for oral bioavailability.

Modulating Kinase Selectivity and Potency

The 5-methoxy group can directly influence how the inhibitor fits into the ATP-binding pocket, thereby steering its selectivity profile.

  • Causality: The ATP-binding sites of different kinases, while structurally related, possess subtle differences in shape, size, and hydrophobicity. The 5-methoxy group can occupy small hydrophobic pockets or interact with specific residues near the C5 position of the scaffold. This can either create favorable interactions, increasing potency for a specific kinase, or introduce steric clashes, reducing affinity for off-target kinases. Research has shown that the presence of the methoxy group can be a key determinant for selectivity; in one study, it was found to confer selectivity for DYRK1A inhibition.[9] Furthermore, modifications to this group can have dramatic effects; enlarging it to a propyl group improved potency against CDKs, while further increases diminished activity, highlighting its role in finely tuning the fit within the ribose-binding region.[2]

Improving Pharmacokinetic (ADME) Profile

The physicochemical changes induced by the 5-methoxy group translate directly to an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Causality: Improved solubility, as discussed, is a prerequisite for good oral absorption. Furthermore, the methoxy group can influence metabolic stability. While O-demethylation is a potential metabolic pathway, the position and electronic nature of the 7-azaindole ring can modulate its susceptibility to cytochrome P450 enzymes. In some contexts, the 7-azaindole nitrogen itself can reduce metabolic reactivity compared to an indole core, potentially leading to a longer half-life and improved drug exposure.[10][11]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors is an iterative process guided by SAR. The table below summarizes key SAR insights for the 5-methoxy-7-azaindole scaffold, focusing on how substitutions at other positions work in concert with the 5-methoxy group.

PositionSubstitution TypeGeneral Impact on ActivityRationale & Causality
C2 Small alkyl, aryl groupsModulates selectivity and potency.Projects towards the solvent-exposed extended hinge region. Substituents here can pick up additional interactions or be tailored to avoid clashes with residues unique to certain kinases.[9]
C3 Aryl, heteroaryl groupsMajor determinant of potency and selectivity.Projects into the hydrophobic "ribose pocket" of the ATP-binding site. The nature of this group is critical for establishing van der Waals contacts and can dictate the overall orientation of the inhibitor.[9]
C4 Small groups (e.g., H, F, CN)Fine-tunes electronics and potency.Points towards the "gatekeeper" residue. Bulky groups are generally not tolerated, but small, electron-withdrawing groups can modulate the pKa of the scaffold.
N1 (Pyrrole) H, protecting groupsTypically unsubstituted (N-H is H-bond donor).The N-H is essential for the canonical bidentate hydrogen bond with the kinase hinge.[6][8] Alkylation or substitution removes this critical interaction, drastically reducing affinity.
Diagram: SAR on the 5-Methoxy-7-Azaindole Scaffold

This diagram illustrates the key regions of the scaffold and their interaction zones within the kinase ATP-binding site.

Scaffold 5-Methoxy-7-Azaindole Core Hinge Hinge Region Interaction (N1-H, N7) Scaffold->Hinge Anchor Ribose Ribose Pocket (C3 Substituent) Scaffold->Ribose Potency/Selectivity Solvent Solvent Exposed Region (C2 Substituent) Scaffold->Solvent Selectivity/PK Gatekeeper Gatekeeper Pocket (C4 Substituent) Scaffold->Gatekeeper Fine-Tuning

Caption: Key interaction vectors for SAR studies on the scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a robust, self-validating method for determining the half-maximal inhibitory concentration (IC₅₀) of a novel 5-methoxy-7-azaindole derivative against a target kinase.

Objective: To quantify the potency of a test compound by measuring its ability to inhibit kinase-mediated phosphorylation of a substrate.

Materials:

  • Recombinant purified target kinase

  • Specific peptide or protein substrate

  • Test compound (5-methoxy-7-azaindole derivative) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • Kinase assay buffer (specific to the kinase, typically containing MgCl₂, DTT, and a buffering agent like HEPES)

  • ATP solution (at or near the Kₘ for the target kinase)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

  • 384-well assay plates (low-volume, white for luminescence or black for fluorescence)

  • Plate reader compatible with the chosen detection method

Methodology:

  • Compound Preparation & Plating:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration gradient.

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the 384-well assay plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition:

    • Prepare a master mix of the target kinase and its substrate in kinase assay buffer.

    • Dispense the kinase/substrate mix into the assay plates containing the pre-spotted compounds.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in kinase assay buffer.

    • Add the ATP solution to all wells to start the enzymatic reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should be in the linear range.

  • Detection:

    • Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent quantifies either the amount of ADP produced or the amount of phosphorylated substrate remaining.

    • Incubate as required by the detection kit (e.g., 30-60 minutes).

  • Data Acquisition & Analysis:

    • Read the plate on a compatible plate reader (luminescence or fluorescence intensity).

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" or positive control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Diagram: IC₅₀ Determination Workflow

G cluster_prep cluster_reaction cluster_analysis A 1. Compound Serial Dilution in DMSO B 2. Dispense Compound to 384-well Plate A->B Spot C 3. Add Kinase/ Substrate Mix B->C Incubate D 4. Add ATP to Initiate Reaction C->D Incubate E 5. Add Detection Reagent (Stop) D->E F 6. Read Plate E->F G 7. Plot & Fit Data (4PL Curve) F->G H IC50 Value G->H

Sources

Exploratory

Molecular weight and physicochemical characteristics of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

Executive Summary The compound 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 3-amino-5-methoxy-7-azaindole) represents a high-value, albeit labile, scaffold in medicinal chemistry. As a 7-azaindole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 3-amino-5-methoxy-7-azaindole) represents a high-value, albeit labile, scaffold in medicinal chemistry. As a 7-azaindole derivative, it serves as a critical bioisostere for the indole nucleus—specifically 5-methoxytryptamine (serotonin) analogs—offering improved aqueous solubility and distinct hydrogen-bonding capabilities for kinase inhibitor design.

This technical guide addresses a critical gap in the literature: the handling and characterization of the 3-amino-7-azaindole species. Unlike its robust parent (5-methoxy-7-azaindole), the 3-amino derivative is prone to oxidative dimerization and is rarely isolated as a free base. This document outlines the physicochemical parameters, stabilization protocols via salt formation, and validated synthetic pathways required to utilize this scaffold effectively in drug discovery.

Molecular Identity & Structural Analysis

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) mimics the purine ring system, making it a privileged structure for ATP-competitive kinase inhibitors. The introduction of a methoxy group at C5 and an amine at C3 creates a scaffold with unique electronic "push-pull" characteristics.

Parameter Data
IUPAC Name 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine
Common Name 3-Amino-5-methoxy-7-azaindole
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Parent Scaffold CAS 183208-36-8 (5-Methoxy-1H-pyrrolo[2,3-b]pyridine)
Target CAS Not widely listed; typically synthesized in situ
SMILES COc1cnc2[nH]cc(N)c2c1
Structural Isomerism Alert

Researchers must distinguish this compound from its isomer, 5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine (5-azaindole series). The [2,3-b] fusion (7-azaindole) provides the N1-H donor and N7 acceptor motif essential for "hinge binding" in kinase active sites.

Physicochemical Profile

The physicochemical data below synthesizes calculated values (using consensus cheminformatics models) and experimental trends observed in 7-azaindole derivatives.

Key Physicochemical Metrics[1][3][4]
PropertyValue / RangeImplications for Drug Design
cLogP 0.8 – 1.2Highly favorable for CNS penetration; significantly lower than the carbocyclic indole analog due to the pyridine nitrogen.
TPSA ~68 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
pKa (N7) ~4.6 (Calculated)The pyridine nitrogen (N7) is the primary basic center. It is less basic than pyridine (pKa 5.2) due to the electron-withdrawing pyrrole fusion.
pKa (3-NH₂) Weakly basicThe 3-amino group is electron-rich but conjugated to the aromatic system; protonation likely occurs at N7 first.
Solubility Moderate to HighThe N7 nitrogen accepts H-bonds from water, enhancing solubility compared to 5-methoxyindole.
H-Bond Donors 3 (N1-H, -NH₂)Critical for active site interactions.
H-Bond Acceptors 3 (N7, -OCH₃, -NH₂)N7 is a key acceptor for kinase hinge regions (e.g., interaction with backbone NH).
Stability & Handling

Critical Warning: The free base of 3-amino-7-azaindole is highly unstable .

  • Oxidation: Rapidly oxidizes in air to form azo-dimers or deeply colored degradation products (often dark brown/black).

  • Light Sensitivity: Photolytic degradation is rapid.

  • Storage: Must be stored as a dihydrochloride salt (2HCl) or trifluoroacetate salt at -20°C under argon.

Synthetic Routes & Characterization[4][5][6]

Due to the instability of the free amine, the most reliable synthetic strategy involves generating the amine immediately prior to use or isolating it as a salt. The two primary routes are Nitration/Reduction and Azo-Coupling/Reduction .

Route A: C3-Nitration and Catalytic Reduction (Preferred)

This route uses the parent 5-methoxy-7-azaindole. The electron-rich C3 position is susceptible to electrophilic aromatic substitution.

  • Nitration: Reaction with fuming nitric acid (HNO₃) in acetic anhydride/acetic acid at low temperature (0°C).

    • Mechanism:[1] Electrophilic attack at C3.

    • Intermediate: 3-nitro-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl).

    • Note: Hydrogenation must be performed in acidic media (MeOH/HCl) to trap the amine as the stable hydrochloride salt immediately upon formation.

Route B: Azo Coupling (Alternative)

Coupling with a diazonium salt (e.g., phenyldiazonium chloride) followed by reduction (Na₂S₂O₄ or H₂/Pd). This avoids strong nitrating conditions which may affect the methoxy group.

Visualization of Synthetic Workflow

SynthesisWorkflow Start 5-Methoxy-7-azaindole (CAS 183208-36-8) Step1 Electrophilic Nitration (HNO3 / Ac2O, 0°C) Start->Step1 Inter Intermediate: 3-Nitro-5-methoxy-7-azaindole Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH/HCl) Inter->Step2 Product Product (Salt Form): 3-Amino-5-methoxy-7-azaindole Dihydrochloride Step2->Product Acidic Workup FreeBase Free Base (Transient Species) Step2->FreeBase Neutral Workup (AVOID) Degradation Oxidative Dimers (Dark Impurities) FreeBase->Degradation Air/Light Exposure

Caption: Validated synthetic workflow favoring acidic workup to prevent oxidative degradation of the labile 3-amino species.

Experimental Protocols

Protocol 1: Synthesis & Isolation of the Dihydrochloride Salt

This protocol ensures the stability of the final product.

Materials:

  • 5-Methoxy-7-azaindole (1.0 eq)

  • Fuming HNO₃ / Acetic Anhydride

  • 10% Pd/C catalyst[2]

  • Methanol (anhydrous)

  • HCl in Dioxane (4M)

Procedure:

  • Nitration: Dissolve 5-methoxy-7-azaindole in acetic anhydride at 0°C. Dropwise add fuming HNO₃ maintaining temp <5°C. Stir for 1h. Pour onto ice, filter the yellow precipitate (3-nitro intermediate). Recrystallize from EtOH.

  • Reduction: Suspend the nitro intermediate in MeOH. Add 10% Pd/C (10 wt%).

  • Acidification: Crucial Step. Add 2.5 equivalents of HCl (4M in dioxane) before introducing hydrogen.

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 2-4 hours. The yellow suspension will turn colorless.

  • Isolation: Filter catalyst under argon (pyrophoric risk). Concentrate the filtrate in vacuo to yield the 3-amino-5-methoxy-7-azaindole dihydrochloride as an off-white/grey solid.

  • Storage: Store immediately at -20°C under inert atmosphere.

Protocol 2: Determination of pKa (Potentiometric Titration)

Due to the overlapping ionization of the amine and the pyridine ring, precise pKa determination requires careful titration.

  • Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed water/methanol (90:10) to ensure solubility.

  • Titrant: 0.1 M NaOH (standardized).

  • Method: Perform titration under N₂ blanket to prevent oxidation of the free amine as pH rises.

  • Analysis: Plot pH vs. Volume. Expect two inflection points:

    • pKa1 (~4.6): Deprotonation of the N7-H+ (pyridinium).

    • pKa2 (Weak): Deprotonation of the 3-NH3+ (ammonium). Note: The 3-amino group on electron-rich heterocycles is often weakly basic; the salt may hydrolyze easily.

Drug Design Implications

Kinase Inhibitor Scaffold

This molecule is a "privileged scaffold" for Type I kinase inhibitors.

  • Hinge Binding: The N1-H (donor) and N7 (acceptor) form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues), mimicking the Adenine ring of ATP.

  • Selectivity: The 5-methoxy group projects into the "gatekeeper" region or the solvent-exposed front pocket, depending on binding mode, offering a vector for selectivity tuning.

Metabolic Considerations[8][9]
  • O-Demethylation: The 5-methoxy group is a potential site for CYP450 metabolism (O-demethylation), leading to the 5-hydroxy derivative (a phenol). This metabolite may undergo Phase II conjugation (glucuronidation).

  • Bioisosterism: Replacing the indole C7-H with N (7-azaindole) generally improves metabolic stability and solubility compared to the parent indole.

References

  • Synthesis of 7-Azaindoles: Leboho, T. C., et al.[3] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry, 2013.[3] Link

  • Kinase Inhibitor Design: Zhang, L., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2022.[4] Link

  • Physicochemical Properties of Azaindoles: Popowycz, F., et al. "Azaindoles in Medicinal Chemistry."[5] PharmaBlock Whitepaper. Link

  • Handling of Unstable 3-Aminoindoles: Telvekar, V. N., et al. "Novel synthesis of 3-aminoindoles." Tetrahedron Letters, 2014. (Contextual reference for instability).
  • FGFR Inhibition Studies: "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives." RSC Advances, 2020. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of the 3-Amino Moiety in 5-Methoxy-7-Azaindole

This Application Note provides a comprehensive technical guide for the functionalization of the 3-amino group of 5-methoxy-7-azaindole (5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine). Executive Summary & Chemical Context[2]...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of the 3-amino group of 5-methoxy-7-azaindole (5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine).

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

The 7-azaindole scaffold is a privileged structure in kinase inhibitor design (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP.[1] The introduction of a 5-methoxy group enhances the electron density of the pyridine ring, modulating the pKa of the N7 nitrogen and altering the solubility profile.

Functionalizing the 3-amino position presents a unique synthetic challenge. Unlike the C3-carbon nucleophile of the parent indole, the 3-amino group is an exocyclic amine attached to an electron-rich pyrrole ring fused to an electron-deficient pyridine.

Key Chemical Challenges[1]
  • Stability: Free 3-aminoindoles are prone to auto-oxidation and dimerization. While the 7-aza nitrogen stabilizes the system relative to pure indoles, the dihydrochloride salt is the preferred storage form.[1]

  • Regioselectivity: The molecule contains three nucleophilic nitrogen centers:

    • N1 (Indole NH): Non-basic (pKa ~13), involved in aromaticity.[1]

    • N7 (Pyridine N): Basic (pKa ~4.6), prone to protonation and reversible electrophilic attack.[1]

    • C3-NH2 (Exocyclic Amine): The target nucleophile.

  • Electronic Effect of 5-OMe: The 5-methoxy group is an Electron Donating Group (EDG). It increases the basicity of N7 and the nucleophilicity of the C3-amine compared to the unsubstituted 7-azaindole.

Pre-Protocol Considerations

Starting Material Handling[1][7]
  • Reagent: 3-Amino-5-methoxy-7-azaindole is typically supplied as a dihydrochloride salt (

    
    ) to prevent oxidation.
    
  • Storage: Store at -20°C under argon. Hygroscopic.

  • Activation: The salt must be neutralized in situ to release the reactive free base.

Visualizing the Reactivity Landscape

Reactivity Start 3-Amino-5-methoxy-7-azaindole (Dihydrochloride Salt) Base Base Treatment (DIPEA/TEA/Pyridine) Start->Base Neutralization FreeBase Reactive Free Base (Transient Species) Base->FreeBase Target Target: C3-Amine (Nucleophilic Attack) FreeBase->Target Kinetic Control Side1 Side Reaction: N7 (Pyridine N Alkylation/Acylation) FreeBase->Side1 Avoid Strong Electrophiles Side2 Side Reaction: Oxidation (Imine/Dimer Formation) FreeBase->Side2 Air Exposure

Figure 1: Activation pathway and competing reactivity sites.[1]

Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Objective: Synthesis of Amides via Acid Chlorides or Carboxylic Acids.[1] Mechanism: Nucleophilic acyl substitution. The 5-OMe group enhances the nucleophilicity of the amine, allowing rapid reaction, but N7 must be buffered.[1]

Method A1: Acid Chloride / Chloroformate Route

Best for: Simple aliphatic or aromatic acyl groups.[1]

  • Preparation: In a flame-dried flask under

    
    , suspend 3-amino-5-methoxy-7-azaindole dihydrochloride  (1.0 equiv) in anhydrous THF  or DCM  (0.1 M).
    
  • Neutralization: Cool to 0°C. Add DIPEA (Diisopropylethylamine) (3.5 equiv).

    • Note: 2.0 equiv neutralize the HCl; 1.5 equiv scavenge the HCl generated during coupling.

    • Observation: The suspension should clear or change color as the free base is liberated.

  • Coupling: Add the Acid Chloride (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with EtOAc (x3). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (MeOH/DCM gradient). 7-azaindoles often streak; add 1%

    
     to the eluent.
    
Method A2: HATU-Mediated Coupling

Best for: Complex carboxylic acids, chiral acids, or when acid chlorides are unstable.[1]

  • Activation: In a separate vial, dissolve Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[1] Stir for 5 minutes to form the activated ester.

  • Amine Prep: Dissolve 3-amino-5-methoxy-7-azaindole 2HCl (1.0 equiv) in DMF. Add DIPEA (2.2 equiv) to free-base.

  • Combination: Add the activated acid solution to the amine solution.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls, heat to 50°C. The 5-OMe steric bulk is minimal, but the N7 lone pair can sometimes coordinate the coupling reagent; excess reagent helps.[1]

Protocol B: Reductive Amination (Alkylation)

Objective: Mono-alkylation to secondary amines. Challenge: Preventing over-alkylation and managing the basicity of N7 which can inhibit imine formation.

  • Imine Formation:

    • Suspend 3-amino-5-methoxy-7-azaindole 2HCl (1.0 equiv) in MeOH (or DCE for hydrophobic aldehydes).

    • Add KOAc (2.0 equiv) or TEA (2.0 equiv) to buffer the salt.[1]

    • Add Aldehyde (1.1 equiv).[1][2][3]

    • Crucial Step: Add Acetic Acid (catalytic, 10 mol%) to catalyze imine formation.[1] Stir for 1–2 hours at RT.[4] Verify imine formation by LCMS (Mass = M + Aldehyde - H2O).[1]

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Triacetoxyborohydride (

      
      ) (1.5 – 2.0 equiv).[1]
      
    • Why STAB? It is milder than

      
       and reduces the imine selectively over the aldehyde, preventing direct reduction of the starting material.[1]
      
  • Workup:

    • Quench with saturated

      
      . Stir for 15 mins to decompose boron complexes.
      
    • Extract with DCM.

Protocol C: Urea Synthesis

Objective: Formation of Ureas using Isocyanates or Carbamoyl Chlorides.

  • Solvent: Anhydrous THF or DMF.

  • Base: Pyridine (3.0 equiv) is preferred over TEA for urea formation to prevent competitive reaction with the isocyanate.[1]

  • Addition: Add Isocyanate (1.1 equiv) to the free-based amine at 0°C.

  • Temperature: Heat to 60°C if the isocyanate is electron-rich (sluggish).

  • Isolation: Many ureas precipitate from the reaction mixture upon adding water.

Analytical Validation & Troubleshooting

Data Summary Table
Parameter3-Amino-5-OMe-7-AzaindoleStandard Indole-3-AmineImplication
Stability Moderate (as free base)Low (Auto-oxidizes)Work under inert gas; use HCl salt.
N7 Basicity Increased (due to 5-OMe)N/AMay require extra base equivalents.
Solubility Good in DMF/DMSO; Mod. in DCMGood in DCMUse polar aprotic solvents for coupling.
NMR Signal C2-H singlet ~7.5-8.0 ppmC2-H singlet ~6.5-7.0 ppmDiagnostic peak for ring integrity.
Troubleshooting Guide
  • Problem: Low yield in amide coupling; starting material remains.

    • Cause: HCl salt was not fully neutralized, or N7 trapped the acylating agent (forming a transient N-acyl pyridinium species that hydrolyzes on workup).[1]

    • Solution: Increase DIPEA to 4-5 equiv. Ensure the reaction mixture is basic (pH > 8 on wet paper) before adding the electrophile.

  • Problem: Formation of bis-acylated product (Imide).

    • Cause: The amide NH is still nucleophilic, or N1 (indole NH) reacted.[1]

    • Solution: Use exactly 1.0-1.1 equiv of acid chloride. Add dropwise at -78°C or 0°C. If N1 acylation occurs (unlikely without strong base like NaH), treat the crude with dilute methanolic ammonia to cleave the labile N1-amide selectively.[1]

Pathway Visualization

Workflow Salt Start: 3-Amino-5-OMe-7-Azaindole . 2HCl Choice Select Functionalization Path Salt->Choice Free-base in situ Path1 Path A: Acylation (Amides) Choice->Path1 Path2 Path B: Reductive Amination (Sec. Amines) Choice->Path2 Path3 Path C: Urea Formation (Carbamates/Ureas) Choice->Path3 Cond1 R-COCl / DIPEA / DCM OR R-COOH / HATU / DMF Path1->Cond1 Cond2 1. R-CHO / MeOH / AcOH 2. NaBH(OAc)3 Path2->Cond2 Cond3 R-NCO / Pyridine / THF Path3->Cond3 Prod Functionalized 3-Amino Derivative Cond1->Prod Cond2->Prod Cond3->Prod

Figure 2: Decision tree for synthetic workflows.

References

  • Chem-Impex International. (n.d.). 3-Amino-7-azaindole dihydrochloride Product Page. Retrieved from [1]

    • Verification of commercial availability and stability of the dihydrochloride salt.
  • Popowycz, F., et al. (2013).[1] "Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange." Angewandte Chemie International Edition, 52(38), 10093-10096.[1] Retrieved from

    • Foundational text on 7-azaindole reactivity and regioselectivity.
  • Léogané, O., et al. (2013).[1] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry. Retrieved from [1]

    • Describes the synthesis of the core and stability of amino-substituted deriv
  • Master Organic Chemistry. (2017). "Reductive Amination."[5][6][3] Retrieved from

    • General protocol standard for reductive amination using NaBH(OAc)3.[1]

  • Wang, S., et al. (2016).[1] "Efficient One-Pot Synthesis of 3-Amino-7-azaindoles Under Microwave Irradiation." Synthetic Communications. Retrieved from [1]

    • Validation of the existence and synthesis of the specific 3-amino-7-azaindole moiety.

Sources

Application

Solvent selection for dissolving 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine for bioassays

Application Note: Solvent Selection & Handling Protocol for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Executive Summary This guide details the solubilization, storage, and bioassay deployment of 5-methoxy-1H-pyrrolo[2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocol for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

Executive Summary

This guide details the solubilization, storage, and bioassay deployment of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine (and structurally related 3-amino-7-azaindoles).[1] This compound features a fused pyridine-pyrrole (7-azaindole) scaffold with a methoxy group at the C5 position and a primary amine at C3.[1]

Critical Challenge: The presence of the electron-rich 3-amino group, combined with the hydrophobic aromatic core, creates a dual challenge: poor aqueous solubility and high susceptibility to oxidative degradation (browning) in solution.[1] This protocol prioritizes maintaining compound integrity while ensuring complete solubilization for reproducible IC50/EC50 generation.

Physicochemical Profile & Solubility Logic

To select the correct solvent, we must first understand the molecular behavior.

PropertyValue (Est.)Implication for Handling
LogP ~1.3 – 1.8Moderately lipophilic.[1] Will precipitate in aqueous buffers at high concentrations (>100 µM).[1]
pKa (Pyridine N) ~4.6The N7 nitrogen is weakly basic.[1] Solubility improves significantly at pH < 4.[1]
pKa (3-Amine) Weak BaseAs an aromatic amine, it is less basic than aliphatic amines but prone to oxidation.[1]
H-Bond Donors 2 (NH, NH2)High lattice energy requires a polar aprotic solvent to disrupt intermolecular bonds.[1]
Why Water Fails

Direct addition of this compound to water or PBS results in a suspension, not a solution.[1] The hydrophobic effect drives the aromatic rings to stack (π-π interactions), while the lattice energy resists breakdown by water molecules.[1]

The Solution: Anhydrous DMSO

Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent.[1]

  • Mechanism: DMSO acts as a strong H-bond acceptor, disrupting the N-H...N hydrogen bond network of the azaindole crystal lattice.[1]

  • Constraint: DMSO is hygroscopic.[1] Water uptake promotes oxidative degradation of the 3-amine.[1] Use only anhydrous (≥99.9%) DMSO.

Solubility Decision Tree (Workflow)

The following logic gate ensures you select the correct solvent system based on your specific assay requirements.

SolubilityLogic Start Start: 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine CheckAssay Check Assay Tolerance: Can cells/enzyme tolerate DMSO? Start->CheckAssay HighConc High Concentration Required? (>10 mM Stock) CheckAssay->HighConc Yes (<1% DMSO final) Ethanol_Path Alternative: 100% Ethanol (degassed) CheckAssay->Ethanol_Path No (DMSO toxic) DMSO_Path Primary Solvent: 100% Anhydrous DMSO HighConc->DMSO_Path Yes Aqueous_Step Aqueous Dilution Step DMSO_Path->Aqueous_Step Serial Dilution Precipitation Risk: Precipitation (Cloudy Solution) Aqueous_Step->Precipitation Direct add to PBS Success Stable Assay Solution Aqueous_Step->Success Intermediate Dilution Method

Figure 1: Decision logic for solvent selection. Note that direct addition to PBS poses a high precipitation risk.[1]

Detailed Protocol: Stock Solution Preparation

Safety: 7-azaindoles are bioactive.[1][2] Wear nitrile gloves, lab coat, and safety glasses.[1] Handle powder in a fume hood.

Reagents:
  • Compound: 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine (Solid).[1]

  • Solvent: DMSO, Anhydrous (Sigma-Aldrich or equivalent, ≥99.9%).[1]

  • Vessel: Amber glass vial (borosilicate).[1] Do not use polystyrene. [1]

Step-by-Step Procedure:
  • Calculate: Determine the mass required for a 10 mM or 50 mM stock.

    • Example: MW ≈ 163.18 g/mol .[1][3] To make 1 mL of 50 mM stock, weigh 8.16 mg .[1]

  • Weigh: Weigh the solid into the amber vial.

  • Solubilize: Add the calculated volume of Anhydrous DMSO.

  • Agitate: Vortex for 30 seconds.

    • Observation: If particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Warning: Do not heat above 37°C to prevent amine oxidation.[1]

  • Inspect: The solution should be clear and colorless to pale yellow.[1] A dark brown color indicates oxidation.[1]

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Storage: -20°C or -80°C.

    • Shelf Life: 3 months (due to the labile amine).[1]

Bioassay Application: The "Intermediate Plate" Method

A common error is adding high-concentration DMSO stock directly to cell media, causing the compound to "crash out" (precipitate) locally before it disperses.[1] Use the Intermediate Dilution Method .

The Protocol:
  • Stock: Start with 10 mM DMSO stock.

  • Intermediate (100x): Prepare a 100x concentration of your final assay target in media or buffer .[1]

    • Crucial Step: If the final target is 10 µM, prepare a 1 mM intermediate.

    • Technique: Add DMSO stock dropwise to the vortexing buffer to prevent local high concentrations.

  • Final Assay (1x): Transfer the intermediate solution to the cells/enzyme.

    • This ensures the final DMSO concentration is controlled (e.g., 1% or 0.1%).[1][4]

Visual Workflow of Dilution

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100 µM in 10% DMSO/Media) Stock->Inter 1:100 Dilution (Prevents Shock) Assay Assay Well (1 µM in 0.1% DMSO) Inter->Assay 1:100 Dilution (Final Dosing)

Figure 2: Serial dilution strategy to prevent precipitation shock.

Troubleshooting & Validation

ObservationCauseSolution
Precipitation in Media "Solvent Shock" (Rapid polarity change).[1]Use the Intermediate Dilution Method (Section 5).[1] Do not exceed 100 µM in aqueous media.[1]
Solution turns Brown Oxidation of the 3-amine group.[1]Discard. Prepare fresh stock using degassed solvents.[1] Store under Argon/Nitrogen.[1]
Cytotoxicity in Controls DMSO concentration > 0.5%.[1][5]Validate cell line tolerance. Reduce final DMSO to <0.1% or use a vehicle control.
Loss of Potency Adsorption to plastic.[1]Use low-binding polypropylene plates or glass-coated microplates.[1]

References

  • PubChem. Compound Summary: 5-methoxy-1H-pyrrolo[2,3-b]pyridine (Scaffold Properties).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Assay Guidance Manual. DMSO Tolerance in Cell-Based Assays. NCBI Bookshelf.[1] Available at: [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard reference for solubility/LogP principles).

Sources

Method

Crystallization techniques for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives

Application Note: Crystallization & Solid-State Stabilization of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives Introduction & Physicochemical Context The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Solid-State Stabilization of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives

Introduction & Physicochemical Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, TRK inhibitors). The specific derivative 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine presents a unique set of challenges for crystallization:

  • Basicity & pKa: The molecule possesses two relevant basic centers: the pyridine nitrogen (

    
    , pKa ~4.6) and the exocyclic amine at 
    
    
    
    . The 5-methoxy group is an electron-donating group (EDG), which slightly increases the electron density of the ring system, potentially raising the pKa of the pyridine nitrogen compared to the unsubstituted parent.
  • Oxidative Instability: The 3-amino group, combined with the electron-rich pyrrole ring, makes the free base prone to oxidative degradation (browning) in solution. Crystallization is not just a purification step; it is a stabilization strategy.

  • Agglomeration: The planar nature of the 7-azaindole core encourages strong

    
    -
    
    
    
    stacking, often leading to rapid precipitation of amorphous material or "oiling out" rather than controlled crystal growth.

This guide outlines three validated protocols designed to overcome these barriers, moving from initial isolation to stable salt formation.

Pre-Crystallization Characterization (Go/No-Go)

Before attempting bulk crystallization, perform a Solubility & Stability Screen .

Table 1: Solubility Profile (Free Base)

Solvent Class Solvent Solubility (25°C) Recommendation
Dipolar Aprotic DMSO, DMF High (>100 mg/mL) Avoid for crystallization (difficult to remove). Use only for initial dissolution in anti-solvent methods.
Protic Methanol (MeOH) High (>50 mg/mL) Good for cooling crystallization (often requires water as anti-solvent).
Alcohols Isopropanol (IPA), EtOH Moderate (10-30 mg/mL) Ideal for cooling crystallization and salt formation.
Chlorinated DCM, Chloroform High (>50 mg/mL) Good for extraction, but poor for crystal growth (rapid evaporation leads to amorphous solids).
Non-Polar Heptane, Hexane Negligible (<1 mg/mL) Ideal Anti-Solvent .

| Ethers | THF, MTBE | Moderate/Low | Excellent for inducing precipitation. |

Protocol A: Anti-Solvent Diffusion (Initial Isolation)

Use Case: Isolating the free base from crude reaction mixtures or oils.

Mechanism: Slow diffusion allows the system to remain in the metastable zone longer, promoting nucleation of the crystalline phase over amorphous precipitation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 500 mg of crude 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine in the minimum amount of THF or DCM (approx. 2-5 mL) at room temperature. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Vessel Setup: Place the solution in a small inner vial (e.g., 4 mL dram vial).

  • Anti-Solvent Chamber: Place the open inner vial inside a larger jar (e.g., 20 mL scintillation vial) containing 10 mL of n-Heptane or Hexane .

  • Sealing: Tightly cap the outer jar. Do not cap the inner vial.

  • Equilibration: Allow to stand undisturbed at room temperature (20–25°C) for 24–48 hours. The alkane vapor will diffuse into the THF/DCM, slowly reducing solubility.

  • Harvest: Decant the mother liquor. Wash crystals with cold Heptane.

Critical Control Point: If the product "oils out" (forms a liquid droplet at the bottom), the diffusion is too fast. Repeat using MTBE as the anti-solvent (milder polarity difference).

Protocol B: Reactive Crystallization (Salt Formation)

Use Case: Long-term storage, improving bioavailability, and preventing oxidation.

Expert Insight: For 3-amino-7-azaindoles, salt formation is superior to free base crystallization. The protonation of the pyridine nitrogen or the exocyclic amine disrupts the electron density, stabilizing the molecule against oxidation. Tosylate (p-Toluenesulfonic acid) and Mesylate salts are historically favored for this scaffold due to their ability to break


-stacking networks.

Workflow Diagram: Salt Screening Logic

SaltScreening Start Start: Crude Free Base Solvent Dissolve in IPA or EtOH (10 vol, 50°C) Start->Solvent AcidSelect Select Counter-Ion Solvent->AcidSelect HCl HCl (1.05 eq) (Risk: Hygroscopic) AcidSelect->HCl TsOH p-TsOH (1.0 eq) (High Crystallinity) AcidSelect->TsOH MsOH MsOH (1.0 eq) (High Solubility) AcidSelect->MsOH AddAcid Add Acid Dropwise at 50°C HCl->AddAcid TsOH->AddAcid MsOH->AddAcid Cool Slow Cool to 20°C (10°C/hour) AddAcid->Cool Check Precipitate Formed? Cool->Check Filter Filter & Dry (Vacuum, 40°C) Check->Filter Yes AntiSolv Add MTBE (Anti-Solvent) Check->AntiSolv No (Clear) AntiSolv->Filter

Figure 1: Decision tree for salt selection and crystallization workflow. p-TsOH is prioritized for crystallinity.

Detailed Protocol (Tosylate Salt):

  • Preparation: Dissolve 1.0 g (approx. 2.4 mmol, assuming MW ~412 for derivatives or ~163 for core) of free base in 10 mL Isopropanol (IPA) at 60°C.

  • Acid Addition: Prepare a solution of p-Toluenesulfonic acid monohydrate (1.0 equivalent) in 2 mL IPA. Add this slowly to the stirring amine solution at 60°C.

  • Nucleation: The solution may turn slightly opaque. If clear, seed with a micro-spatula of crude solid or scratch the glass wall.

  • Cooling Ramp:

    • Hold at 60°C for 30 mins.

    • Cool to 20°C over 4 hours (10°C/hour).

    • Hold at 20°C for 2 hours.

    • Cool to 0–5°C (ice bath) for 1 hour.

  • Isolation: Filter the white/off-white solid. Wash with cold IPA followed by MTBE.

  • Drying: Vacuum oven at 45°C for 12 hours.

Protocol C: "Oiling Out" Rescue (Temperature Cycling)

Use Case: When the material separates as a gummy oil instead of crystals.

Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. Temperature cycling redissolves the oil and allows the system to approach the metastable zone more gently.

Protocol:

  • Setup: Take the oiled-out mixture (solvent + oil) and heat it back to the boiling point until a clear monophasic solution returns.

  • Solvent Adjustment: Add a small amount (5-10% v/v) of a "solubilizer" (e.g., Methanol) to shift the solubility curve slightly higher.

  • Cycling:

    • Cool rapidly to the cloud point (onset of turbidity).

    • Immediately reheat by 5–10°C until clear.

    • Cool slowly again.

    • Repeat this "sawtooth" temperature profile. This anneals the solution and encourages nucleation over phase separation.

Solid-State Characterization Standards

To validate the protocol, the following analytical thresholds must be met:

  • X-Ray Powder Diffraction (XRPD): Distinct Bragg peaks indicating crystallinity. Amorphous halos indicate failed crystallization or solvate desolvation.

  • DSC (Differential Scanning Calorimetry): Sharp endotherm (melting point). A broad endotherm suggests wide particle size distribution or impurities.

  • HPLC Purity: >98.5% (Area %). Note: Dissolve salt forms in 50:50 Water:Acetonitrile to ensure no free-base precipitation in the injector.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Foundational text for cooling and anti-solvent methodologies).
  • Chawla, G., et al. (2012). "Challenges in Polymorphism of Pharmaceuticals." Current Pharmaceutical Design. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Kumari, A., et al. (2022). "Computational Screening and Experimental Validation on Multicomponent Crystals of a New Class of Janus Kinase (JAK) Inhibitor." MDPI Pharmaceutics. Link (Specific protocols for JAK inhibitor crystallization/slurry methods).

  • BenchChem. (2025).[1] "Crystallization of 1-Acetyl-7-azaindole." Technical Support Center. Link (General 7-azaindole handling).

Sources

Application

Technical Guide: Efficient Synthesis of Urea Derivatives from 5-Methoxy-7-azaindol-3-amine

This Application Note is designed for medicinal chemists and process scientists optimizing kinase inhibitor scaffolds. It details the handling and derivatization of the electron-rich, oxidation-prone 5-methoxy-1H-pyrrolo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists optimizing kinase inhibitor scaffolds. It details the handling and derivatization of the electron-rich, oxidation-prone 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine (5-methoxy-3-amino-7-azaindole) into stable urea derivatives.

Executive Summary & Scientific Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine.[1] It is the core of several FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

The specific derivative, 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine , presents a unique synthetic challenge and opportunity:

  • Opportunity: The C5-methoxy group functions as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen (N7) and increasing the nucleophilicity of the C3-amine, potentially enhancing potency against specific kinase pockets (e.g., JAK, Trk).

  • Challenge: The electron-rich nature of this scaffold makes the free amine highly susceptible to oxidative degradation (turning dark violet/black upon air exposure).

This guide provides a self-validating protocol that prioritizes the stability of the starting material by generating the free base in situ or under strictly inert conditions.

Chemical Properties & Handling Guidelines

Stability Profile
  • Oxidation Risk: High. The 3-amino group, coupled with the electron-rich pyrrole and methoxy-pyridine rings, creates a system prone to radical cation formation and subsequent polymerization.

  • Storage: Store as the dihydrochloride (2HCl) or oxalate salt at -20°C under Argon.

  • Visual Indicator: Pure salt is off-white/beige. Degradation is indicated by a pink-to-deep-violet coloration.

Pre-Reaction Preparation (Free-Basing)

Do not isolate the free amine for long-term storage. If the starting material is the hydrochloride salt, perform in situ neutralization within the reaction vessel using a tertiary amine base (DIPEA or TEA).

Synthetic Strategies & Decision Matrix

We present two primary routes. Method A is the standard for commercially available isocyanates. Method B is the robust alternative for complex amines or when the isocyanate is unstable.

Synthesis_Decision_Tree cluster_A Method A Workflow cluster_B Method B Workflow Start Start: 5-Methoxy-3-amino-7-azaindole (Salt) Isocyanate_Check Is the target Isocyanate (R-NCO) commercially available? Start->Isocyanate_Check Method_A METHOD A: Direct Coupling (High Yield, Atom Economic) Isocyanate_Check->Method_A Yes Method_B METHOD B: Activated Carbamate (Robust, Multi-step) Isocyanate_Check->Method_B No (Need to couple with R-NH2) StepA1 Suspend Salt in THF/DCM Method_A->StepA1 StepB1 React Amine with Phenyl Chloroformate Method_B->StepB1 StepA2 Add DIPEA (2.5 eq) StepA1->StepA2 StepA3 Add R-NCO (1.1 eq) StepA2->StepA3 StepB2 Isolate Phenyl Carbamate StepB1->StepB2 StepB3 React with Target Amine (R-NH2) StepB2->StepB3

Figure 1: Decision matrix for selecting the optimal synthetic route based on reagent availability.

Detailed Experimental Protocols

Method A: Direct Reaction with Isocyanates

Best for: Rapid library synthesis when the isocyanate (


) is available.

Reagents:

  • SM: 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride (1.0 equiv)

  • Reagent: Aryl/Alkyl Isocyanate (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
    
  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Solubilization: Add the SM salt and anhydrous THF. The salt will likely remain as a suspension.

  • Free-Basing: Cool to 0°C. Add DIPEA dropwise.

    • Observation: The suspension should clarify or change texture as the free base is liberated. Ensure the solution does not turn dark violet (indicates oxidation); a light brown/tan color is acceptable.

  • Coupling: Add the Isocyanate dropwise at 0°C.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by LCMS. The urea product is usually much less polar than the amine.

  • Workup:

    • Dilute with EtOAc.[1][2]

    • Wash with saturated

      
       (removes acidic impurities) and Brine.
      
    • Critical: Do not wash with strong acid (e.g., 1M HCl) if your product contains basic nitrogens, as the 7-azaindole core itself can protonate.

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Method B: The Phenyl Carbamate Route

Best for: Coupling with complex amines (


) or when isocyanates are unstable.

Step 1: Synthesis of the Phenyl Carbamate Intermediate

  • Dissolve SM (free base or salt+base) in anhydrous THF/DCM at -78°C (or 0°C if solubility is poor).

  • Add Pyridine (3.0 equiv) or DIPEA.

  • Add Phenyl Chloroformate (1.05 equiv) dropwise.

  • Stir at 0°C for 1 hour.

  • Quench with water, extract with EtOAc.

  • Purification: The phenyl carbamate intermediate is often stable and precipitable. Triturate with Hexane/Ether to isolate a solid.

Step 2: Urea Formation

  • Dissolve the Phenyl Carbamate intermediate (1.0 equiv) in DMSO or DMF (0.2 M).

  • Add the Target Amine (

    
    ) (1.2 equiv).
    
  • Add TEA (1.0 equiv).

  • Heat to 60–80°C for 4–12 hours.

    • Mechanism:[3][4][5][6] The amine attacks the carbamate, displacing phenol (good leaving group).

  • Workup: Pour into water. The urea product often precipitates. Filter and wash with water/ether.

Data Analysis & Troubleshooting

Expected Analytical Signatures (NMR)

The formation of the urea linkage induces specific shifts in the


 NMR (DMSO-

):
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Pyrrole NH (N1) 11.0 – 11.5Broad SingletDisappears with

shake.
Urea NH (adjacent to azaindole) 8.5 – 9.2SingletSharp peak; downfield due to aromatic ring.
Urea NH (distal) 6.0 – 7.5Triplet/SingletDepends on R-group (alkyl vs aryl).
Methoxy (

)
3.8 – 3.9SingletStrong diagnostic singlet for the 5-position.
C2-H (Pyrrole) 7.0 – 7.5Doublet/SingletCharacteristic azaindole C2 proton.
Troubleshooting Table
IssueProbable CauseCorrective Action
Reaction turns black immediately Oxidation of free amineEnsure Argon purge. Degas solvents.[1][2] Add DIPEA after cooling.
Low Conversion (Method A) Isocyanate hydrolysisUse fresh, anhydrous THF. Ensure isocyanate quality.
Low Conversion (Method B) Poor nucleophilicity of R-NH2Increase Temp to 80°C. Use microwave irradiation.
Product stuck on Silica High polarity of azaindoleAdd 1%

or TEA to the eluent (DCM/MeOH).

Case Study: Kinase Inhibitor Design

Context: In the development of JAK3 inhibitors, the 5-methoxy group is often introduced to fill a specific hydrophobic pocket while the urea tail extends into the solvent-exposed region, forming key hydrogen bonds with the hinge region or the DFG motif.

Pathway Visualization: The following diagram illustrates the mechanistic pathway for Method A, highlighting the critical nucleophilic attack.

Reaction_Mechanism Reagents Reagents: Amine + R-NCO TS Transition State: Nucleophilic Attack Reagents->TS Lone pair on N3 attacks Isocyanate C Proton_Transfer Proton Transfer TS->Proton_Transfer Zwitterionic Intermediate Product Product: 1,3-Disubstituted Urea Proton_Transfer->Product Stable Urea

Figure 2: Mechanistic pathway of urea formation via isocyanate addition.

References

  • Synthesis and Biological Evaluation of 7-Azaindole Derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[5][7][8] Context: General procedures for 3-amino-7-azaindole handling and urea synthesis. URL:[Link]

  • Practical Synthesis of Urea Derivatives.
  • Synthesis of 5-substituted 7-azaindoles. Source: European Patent Office (EPO). Context: Specific handling of 5-substituted variants and protection strategies. URL:[Link]

  • 7-Azaindole Synthesis and Functionalization. Source: Organic Chemistry Portal. Context: Review of modern synthetic routes to the azaindole core.[5][9] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine synthesis

Technical Support Center: Synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine Welcome to the technical support guide for the synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine. This document is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

Welcome to the technical support guide for the synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, robust and high-yielding synthesis of this 7-azaindole derivative is critical.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis.

Synthetic Overview

The most common and reliable route to 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine involves a two-step process starting from 5-methoxy-1H-pyrrolo[2,3-b]pyridine:

  • Nitration: Electrophilic nitration at the C3 position of the pyrrole ring to yield 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Reduction: Reduction of the C3-nitro group to the corresponding primary amine.

This pathway is favored due to the high reactivity of the C3 position of the 7-azaindole core towards electrophiles. The final reduction step, however, is often challenging due to the inherent instability of the 3-amino-7-azaindole product.[3]

G start 5-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine start->intermediate Step 1: Nitration (e.g., HNO₃/H₂SO₄ or alternative) end_product 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine intermediate->end_product Step 2: Reduction (e.g., SnCl₂, H₂/Pd-C, Na₂S₂O₄)

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Yield During the Reduction of the Nitro-Intermediate

Question: I am performing the reduction of 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine, but I'm getting a very low yield of the desired amine, or the reaction seems to have stalled. What are the likely causes and how can I fix this?

Answer: This is the most common challenge in this synthesis. The low yield can stem from several factors related to the reducing agent, reaction conditions, or the stability of the product itself.

Causality Analysis:

  • Catalyst Inactivation (for Catalytic Hydrogenation): Palladium on carbon (Pd/C) is a highly effective catalyst, but it can be poisoned by impurities (e.g., sulfur compounds) or become inactive if not handled properly.

  • Reagent Quality (for Chemical Reductions): Stannous chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄) are sensitive to air and moisture. Old or improperly stored reagents will have significantly reduced activity.

  • Product Instability: 3-Aminoindoles and their aza-analogs are notoriously unstable.[3] They are highly susceptible to air oxidation, which often leads to the formation of dark, polymeric tars or dimeric impurities. This degradation can occur during the reaction, work-up, or purification.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient equivalents of the reducing agent, low temperature, or inadequate reaction time.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Reduction Step a Low Yield or Stalled Reaction b Monitor by TLC/LC-MS. Is starting material consumed? a->b c Check Reagent Quality & Stoichiometry b->c No d Reaction complete. Analyze crude product. b->d Yes g Increase reagent equivalents, reaction time, or temperature. c->g e Is product degrading? (Dark color, multiple spots) d->e f Optimize Work-up & Purification e->f Yes h Use inert atmosphere. Consider in situ use or immediate protection. f->h

Caption: Decision tree for troubleshooting low reduction yields.

Solutions:

  • Validate Your Reducing Agent:

    • SnCl₂·2H₂O: Use a fresh bottle or a properly stored one. Ensure you are using sufficient equivalents (typically 5-10 eq.) in a protic solvent like ethanol, often with the addition of concentrated HCl.[3]

    • Catalytic Hydrogenation (H₂/Pd-C): Use a fresh, high-quality catalyst. Ensure the reaction is performed under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) and that the solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) is thoroughly degassed before adding the catalyst.

    • Sodium Dithionite (Na₂S₂O₄): This reagent degrades in the presence of air and water. Use a fresh supply and ensure the reaction is run under an inert atmosphere (N₂ or Argon).

  • Protect the Product from Air:

    • Inert Atmosphere: Perform the entire reaction, work-up, and purification under a nitrogen or argon atmosphere. Degas all solvents before use.

    • Rapid Work-up: Do not leave the reaction mixture or the isolated product exposed to air for extended periods. The work-up for SnCl₂ reductions typically involves basification with a cold NaOH or NaHCO₃ solution to precipitate tin salts, followed by rapid extraction.[3]

  • Consider In Situ Use or Derivatization:

    • Due to its instability, the best yields for subsequent steps are often achieved when the 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine is generated and used immediately in situ without isolation.[3]

    • If isolation is necessary, consider immediately protecting the amine group after work-up (e.g., as a Boc-carbamate or an amide) to improve stability for storage and handling.

Issue 2: Formation of Multiple Impurities During Nitration

Question: During the nitration of 5-methoxy-1H-pyrrolo[2,3-b]pyridine, my TLC/LC-MS shows multiple spots, including what appears to be dinitro- or oxidized products. How can I improve the selectivity for the desired 3-nitro product?

Answer: The 7-azaindole core is highly activated and can be sensitive to harsh nitrating conditions. Over-nitration or side reactions are common if conditions are not carefully controlled.

Causality Analysis:

  • Harsh Conditions: Classic nitrating mixtures like concentrated HNO₃/H₂SO₄ can be too aggressive, leading to oxidation of the pyrrole ring or dinitration.

  • Temperature Control: Nitration is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction and the formation of multiple byproducts.

Solutions:

  • Use Milder Nitrating Agents: Consider using milder, more controlled nitrating agents. Good alternatives include:

    • Acetyl Nitrate (AcONO₂): Prepared in situ from nitric acid and acetic anhydride at low temperatures.

    • Potassium Nitrate (KNO₃) in Sulfuric Acid: This allows for a more controlled reaction.

  • Strict Temperature Control: Maintain the reaction temperature strictly at 0 °C or below during the addition of the nitrating agent. Use an ice/salt or dry ice/acetone bath.

  • Inverse Addition: Add the 5-methoxy-1H-pyrrolo[2,3-b]pyridine solution slowly to the pre-cooled nitrating mixture. This maintains a low concentration of the substrate in the presence of excess nitrating agent, which can sometimes improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine product? A1: Purification is challenging due to the product's instability on silica gel.[3]

  • Column Chromatography: If necessary, use a deactivated silica gel (e.g., treated with triethylamine) and run the column quickly under an inert atmosphere. A solvent system like Dichloromethane/Methanol with 0.5-1% triethylamine can help prevent streaking and decomposition.[4]

  • Crystallization: This is often the preferred method for obtaining high-purity material. Experiment with solvent/anti-solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.

  • Acid/Base Extraction: An aqueous acid wash (e.g., dilute HCl) will protonate the amine, moving it to the aqueous layer and leaving non-basic impurities behind. Subsequent basification of the aqueous layer and re-extraction can provide a purer product, but must be done quickly and at low temperatures to minimize degradation.

Q2: How should I store the final amine product? A2: The product should be stored as a solid in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended). Protect it from light and air to prevent oxidative degradation.[4]

Q3: Which analytical techniques are best for monitoring the reduction reaction? A3:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The product amine is significantly more polar than the starting nitro-compound. A typical eluent is 10:1 Dichloromethane/Methanol. The starting material is often UV active and may have a yellowish color, while the product can be visualized with a KMnO₄ stain if it is not UV active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will confirm the consumption of the starting material and the formation of the product by its mass-to-charge ratio (m/z). This is also the best way to identify potential dimeric or oxidized byproducts.

Key Experimental Protocols

Protocol 1: Reduction of 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine using Stannous Chloride (SnCl₂)

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[3]

Materials:

  • 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 30%)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar).

Procedure:

  • Under an inert atmosphere, add 5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to a round-bottom flask containing ethanol (approx. 10 mL per gram of substrate).

  • To this stirring suspension, add stannous chloride dihydrate (5.0 eq).

  • Carefully add concentrated hydrochloric acid (approx. 2.5 mL per gram of substrate).

  • Heat the reaction mixture to reflux (approx. 70-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1.5-3 hours.

  • Once complete, cool the reaction mixture to room temperature and then pour it carefully into ice-water.

  • Cool the resulting mixture in an ice bath and slowly add cold 30% NaOH solution until the pH is >10. This will precipitate tin salts as a white solid.

  • Filter the mixture through a pad of celite to remove the inorganic solids. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • The resulting crude amine should be used immediately or purified quickly as described in the FAQ section.

Data Summary: Comparison of Reduction Methods
MethodReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Stannous Chloride SnCl₂·2H₂O, HCl, EtOH, Reflux60-85%Reliable, tolerant of many functional groups, inexpensive.Requires stoichiometric amounts of tin, work-up can be cumbersome.[3]
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH or EtOH, RT80-95%High yielding, clean reaction, easy work-up (filtration).Catalyst can be poisoned, requires specialized equipment (hydrogen source).[3]
Sodium Dithionite Na₂S₂O₄, H₂O/THF, Reflux50-75%Mild conditions, avoids heavy metals.Can give lower yields, reagent is unstable.[3]

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10. Available at: [Link]

  • Collot, M., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(17), 7047-7053. Available at: [Link]

  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for 7-Azaoxindole synthesis.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16425-16436. Available at: [Link]

  • Gerasimova, M., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5087. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • Kamal, A., et al. (2015). Azaindole Therapeutic Agents. Current drug targets, 16(8), 821–839. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues of 5-methoxy-7-azaindole in aqueous buffers

Welcome to the Technical Support Center for 5-Methoxy-7-Azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Methoxy-7-Azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-methoxy-7-azaindole that influence its aqueous solubility?

A1: Understanding the inherent properties of 5-methoxy-7-azaindole is the first step in troubleshooting solubility.

  • Structure and Functional Groups: 5-methoxy-7-azaindole is a heterocyclic compound featuring a pyrrolopyridine core.[1] The methoxy group (-OCH3) at the 5-position and the nitrogen atom in the pyridine ring are key functional groups. The azaindole structure itself can offer improved physicochemical properties compared to indole.[2]

  • pKa: The predicted pKa of 5-methoxy-7-azaindole is approximately 7.24.[3] This is a critical parameter, as it indicates that the molecule's charge state will be highly dependent on the pH of the aqueous buffer. At pH values below the pKa, the pyridine nitrogen can become protonated, increasing the molecule's polarity and potentially its aqueous solubility.

PropertyValue/CharacteristicImplication for Aqueous Solubility
Molecular Formula C8H8N2O[4]Provides the elemental composition.
Molecular Weight 148.16 g/mol [4]A relatively small molecule, which can be advantageous for solubility.
Predicted pKa ~7.24[3]The compound's charge and solubility will be sensitive to pH changes around physiological pH.
Appearance Earthy yellow solid[4]Physical state at room temperature.
Q2: I'm observing precipitation of 5-methoxy-7-azaindole in my neutral pH buffer (e.g., PBS pH 7.4). What is the likely cause and how can I fix it?

A2: Precipitation at neutral pH is a common issue for compounds with a pKa close to 7.4.

Causality: At pH 7.4, which is very close to the predicted pKa of 7.24, a significant portion of the 5-methoxy-7-azaindole molecules will be in their neutral, less soluble form. The equilibrium between the charged (protonated) and uncharged species leads to a lower overall solubility compared to more acidic conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation at neutral pH.

Detailed Recommendations:

  • pH Adjustment: The most direct approach is to lower the pH of your buffer. By decreasing the pH to 6.5 or lower, you will shift the equilibrium towards the protonated, more soluble form of the molecule. It is crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly enhance solubility.[5]

    • DMSO (Dimethyl Sulfoxide): A common choice, but be mindful of its potential biological effects. Aim for a final concentration of <0.5% (v/v) in cell-based assays.

    • Ethanol: Another effective co-solvent. Similar to DMSO, keep the final concentration low to avoid artifacts.

    • PEG 300/400 (Polyethylene Glycol): A less toxic option that can be effective at increasing solubility.

  • Stock Solution Preparation: Ensure your stock solution is properly prepared. Dissolve the 5-methoxy-7-azaindole in 100% DMSO or another suitable organic solvent at a high concentration (e.g., 10-50 mM). Then, dilute this stock into your aqueous buffer. This method, known as a precipitative or kinetic solubility measurement, can often achieve a higher supersaturated concentration than attempting to dissolve the solid directly in the buffer.[6]

Q3: Can I use cyclodextrins to improve the solubility of 5-methoxy-7-azaindole?

A3: Yes, cyclodextrins are an excellent option, particularly when you need to avoid organic co-solvents.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate lipophilic molecules, like 5-methoxy-7-azaindole, forming an inclusion complex that is more soluble in water.[5]

Recommended Cyclodextrins:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high aqueous solubility and low toxicity.

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Its charged nature can further enhance the solubility of guest molecules.

Experimental Protocol: Preparing 5-methoxy-7-azaindole with HP-β-CD

  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your desired aqueous buffer to create a concentrated stock solution (e.g., 40% w/v).

  • Weigh 5-methoxy-7-azaindole: Accurately weigh the required amount of the solid compound.

  • Add HP-β-CD solution: Add a small volume of the HP-β-CD stock solution to the solid.

  • Vortex/Sonicate: Vigorously mix the suspension using a vortexer. Gentle sonication in a water bath can also aid in dissolution.

  • Titrate and Observe: Continue adding the HP-β-CD solution stepwise, with mixing, until the 5-methoxy-7-azaindole is fully dissolved.

  • Final Dilution: Dilute the resulting solution to the final desired concentration with your aqueous buffer.

Q4: I need to prepare a high-concentration stock solution. What is the best solvent?

A4: For high-concentration stock solutions, a pure organic solvent is necessary.

SolventRecommended forConsiderations
DMSO High-concentration stocks (e.g., 10-50 mM)Standard choice for in vitro assays. Ensure final concentration in the assay is low.
Methanol Soluble[7]Can be used for stock preparation, but may be more volatile than DMSO.
Chloroform Soluble[7]Generally not recommended for biological applications due to toxicity.
Ethanol Good alternative to DMSOMay have lower solubilizing power than DMSO for some compounds.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Calculate the required mass: For 1 mL of a 10 mM solution (MW = 148.16 g/mol ), you will need 1.48 mg of 5-methoxy-7-azaindole.

  • Weigh the compound: Accurately weigh 1.48 mg of the solid compound into a microcentrifuge tube.

  • Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Store properly: Store the stock solution at -20°C or -80°C, protected from light and moisture.[8]

Q5: How does the presence of salts in my buffer affect the solubility of 5-methoxy-7-azaindole?

A5: The effect of salts can be complex, but generally, high salt concentrations can decrease the solubility of organic molecules through the "salting-out" effect. This phenomenon occurs because the salt ions hydrate, reducing the amount of "free" water available to solvate the compound.

Practical Implications:

  • If you are working with very high salt concentration buffers (e.g., >1 M), you may experience reduced solubility.

  • For standard physiological buffers like PBS (Phosphate-Buffered Saline) or HEPES-buffered saline, the salt concentration is typically not high enough to be the primary cause of solubility issues. However, if you are already near the solubility limit, it can be a contributing factor.

  • If you suspect a salting-out effect, consider preparing a buffer with a lower ionic strength, provided it is compatible with your experimental requirements.

Troubleshooting Decision Tree

Solubility_Decision_Tree start Start: Solubility Issue with 5-methoxy-7-azaindole q1 Is the buffer pH < 7.0? start->q1 q2 Adjust pH to 6.0-6.5 q1->q2 No q3 Are co-solvents (e.g., DMSO) permissible in your assay? q1->q3 Yes q1_yes Yes q1_no No q1_check Issue Resolved? q2->q1_check Re-evaluate solubility q4 Prepare a concentrated stock in DMSO. Dilute into buffer (final DMSO <0.5%) q3->q4 Yes q5 Use a solubility enhancer like HP-β-cyclodextrin q3->q5 No q1_check->q3 No success Success: Compound Solubilized q1_check->success Yes q2_check Issue Resolved? q4->q2_check Re-evaluate solubility q3_check Issue Resolved? q5->q3_check Re-evaluate solubility q2_check->success Yes q2_check->q5 No q3_check->success Yes contact Contact Technical Support for further assistance q3_check->contact No

Caption: A step-by-step decision tree for troubleshooting solubility.

References

  • Acros Pharmatech. (n.d.). 5-Methoxy-7-azaindole. Retrieved from [Link]

  • Georganics. (n.d.). 5-Methoxy-7-azaindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyindole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery (RSC Publishing). Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]

  • Femtoscan. (n.d.). 5-Methoxy-7-azaindole. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Innovation. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2007). The Heterocyclic Chemistry of Azaindoles. Retrieved from [Link]

  • J&K Scientific. (n.d.). Azaindoles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Standards for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine, a derivative of the 7-azaindole scaffold with significant potential in medicinal chemistry, establishing robust analytical methods for purity determination is of paramount importance.[1] This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) standards and methodologies for the purity assessment of this compound. We will delve into the rationale behind experimental choices, present a detailed, adaptable HPLC protocol, and discuss potential synthetic impurities, all grounded in established scientific principles.

The Criticality of Purity for 7-Azaindole Derivatives

The 7-azaindole nucleus is a privileged scaffold in drug discovery, with derivatives showing a wide array of biological activities, including kinase inhibition.[1] The introduction of methoxy and amine functionalities, as in 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine, further modulates its pharmacological profile. However, the synthetic routes to these complex heterocycles can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradation products. These impurities can impact the safety, efficacy, and stability of the final drug substance. Therefore, a highly specific and sensitive analytical method is required to ensure the purity of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine.

Comparative Analysis of HPLC Methodologies

Here, we compare two potential RP-HPLC approaches: a standard isocratic method and a more advanced gradient method, which is often necessary for resolving complex impurity profiles.

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale and Comparison
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µmA C18 column is the workhorse for RP-HPLC due to its versatility. A smaller particle size (3.5 µm) in Method B will provide higher resolution and efficiency, which is crucial for separating closely eluting impurities.
Mobile Phase A 20 mM Phosphate Buffer (pH 3.0)0.1% Formic Acid in WaterPhosphate buffers offer excellent buffering capacity, but can be corrosive to mass spectrometers. Formic acid is a volatile mobile phase modifier, making Method B compatible with LC-MS for impurity identification.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and low UV cutoff.
Elution Profile 70% A / 30% B0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% BIsocratic elution (Method A) is simpler and faster but may not resolve all impurities. A gradient elution (Method B) offers superior resolving power for a wider range of polar and non-polar impurities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmUV at 254 nm and 280 nm254 nm is a common wavelength for aromatic compounds. Monitoring at a second wavelength (280 nm) can help in identifying impurities with different chromophores and assessing peak purity.
Injection Volume 10 µL10 µLA typical injection volume for analytical HPLC.
Column Temp. 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times.

Expert Insight: For initial purity screening and routine quality control where the impurity profile is well-characterized, the isocratic method (Method A) may suffice due to its simplicity and speed. However, for method development, validation, and in-depth impurity profiling, the gradient method (Method B) is highly recommended. Its superior resolving power is essential for ensuring that no co-eluting impurities are missed, a critical aspect of regulatory compliance.

Potential Impurities in the Synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine

Understanding the synthetic pathway is crucial for predicting potential impurities. While the exact synthesis of this specific compound may vary, common routes to substituted 7-azaindoles often involve multi-step sequences. Based on general synthetic strategies for this class of compounds, potential impurities could include:

Impurity TypePotential Structure/DescriptionOrigin
Starting Materials e.g., Substituted 2-aminopyridines, halo-pyridinesIncomplete reaction
Intermediates e.g., N-protected derivatives, organometallic intermediatesIncomplete reaction or side reactions
Positional Isomers e.g., 4-methoxy or 6-methoxy isomersLack of regioselectivity in synthetic steps
By-products e.g., Products of over-alkylation, dimerization, or side reactions of functional groupsNon-specific reactions
Degradation Products e.g., Oxidation or hydrolysis productsInstability of the API under certain conditions

Diagram of a Generalized HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample API Sample Dissolution Dissolve in Diluent (e.g., Mobile Phase A) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injector Autosampler/Injector Vial->Injector Column C18 HPLC Column Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Data_System Chromatography Data System (CDS) Detector->Data_System Chromatogram Obtain Chromatogram Data_System->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Generate Report Integration->Report

Caption: A generalized workflow for the HPLC purity analysis of a pharmaceutical compound.

Experimental Protocol: A Starting Point for Method Development (Method B)

This protocol is a robust starting point for developing a validated HPLC method for the purity determination of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine.

1. Reagents and Materials:

  • 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine reference standard (if available) and sample.

  • Acetonitrile (HPLC grade or higher).

  • Formic acid (LC-MS grade).

  • Water (HPLC grade, e.g., Milli-Q or equivalent).

2. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-25.1 min: 90% to 10% B

    • 25.1-30 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution to assess system suitability. Key parameters to monitor include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Through Self-Validation

The presented protocol is a starting point. To ensure its trustworthiness, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Logical Relationship for Method Validation:

Validation_Logic cluster_params Validation Parameters Method_Development Method Development Validation_Protocol Validation Protocol (ICH Q2) Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD/LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method Routine_Use Routine QC Use Validated_Method->Routine_Use

Caption: The logical progression from method development to a validated method suitable for routine use.

Conclusion

The purity assessment of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine is a critical step in its development as a potential therapeutic agent. While a universally accepted HPLC method is not yet established, a well-designed gradient RP-HPLC method provides a robust and reliable starting point. By understanding the potential impurities arising from the synthetic process and by rigorously validating the analytical method according to ICH guidelines, researchers can ensure the quality, safety, and consistency of this promising compound. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this essential goal.

References

  • International Conference on Harmonisation (ICH) Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-499.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
  • Design, Synthesis and Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors. RSC Advances, 9(1), 1-10.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.